5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide

Catalog No.
S8392435
CAS No.
M.F
C13H19N3O3
M. Wt
265.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c...

Product Name

5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide

IUPAC Name

N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C13H19N3O3/c1-8-10(6-15-19-8)13(17)16-11-7-14-5-9-3-2-4-18-12(9)11/h6,9,11-12,14H,2-5,7H2,1H3,(H,16,17)/t9-,11+,12-/m0/s1

InChI Key

OLOHWGMURFUIJV-WCQGTBRESA-N

SMILES

CC1=C(C=NO1)C(=O)NC2CNCC3C2OCCC3

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CNCC3C2OCCC3

Isomeric SMILES

CC1=C(C=NO1)C(=O)N[C@@H]2CNC[C@H]3[C@@H]2OCCC3

5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide is a complex organic compound with the molecular formula C13H19N3O3C_{13}H_{19}N_{3}O_{3} and a molecular weight of approximately 265.31 g/mol. This compound features a unique bicyclic structure that includes an isoxazole moiety and a pyrano[3,2-c]pyridine framework, which contributes to its potential biological activities and applications in medicinal chemistry. The stereochemistry of the compound is defined by specific configurations at several chiral centers, notably at positions 4a, 8, and 8a of the octahydro-pyrano structure.

The chemical reactivity of 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide can be explored through various organic transformations typical for isoxazole derivatives. Common reactions may include:

  • Nucleophilic substitutions: The isoxazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound may undergo reduction reactions to modify the carbonyl functionalities.

The synthesis of 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide typically involves multi-step synthetic routes:

  • Formation of the pyrano[3,2-c]pyridine core: This can be achieved through cyclization reactions involving suitable starting materials such as pyridine derivatives and aldehydes or ketones.
  • Introduction of the isoxazole ring: This step often involves condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds.
  • Carboxamide formation: The final step usually involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide linkage.

This compound's unique structure suggests potential applications in pharmaceuticals as a lead compound for drug development. Its derivatives may be explored for:

  • Pharmaceutical development: Targeting various diseases through modulation of specific biological pathways.
  • Chemical probes: Investigating biological mechanisms or pathways in cellular systems.

Interaction studies are crucial for understanding how 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide interacts with biological targets. Preliminary studies could include:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing its effects on cell lines to determine cytotoxicity or therapeutic effects.

Several compounds share structural similarities with 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide. These include:

Compound NameStructureUnique Features
N-(4aS,8R)-octahydro-pyrano[3,2-c]pyridinSimilar core structureLacks isoxazole functionality
Isoxazole derivativesVarying substituents on isoxazoleDifferent biological activity profiles
Pyridine-based compoundsPyridine ring presentPotentially different pharmacological properties

Uniqueness

The uniqueness of 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide lies in its specific stereochemistry and the combination of both isoxazole and pyridine functionalities within a bicyclic framework. This combination may confer distinct biological activities that differ from its analogs.

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

265.14264148 g/mol

Monoisotopic Mass

265.14264148 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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